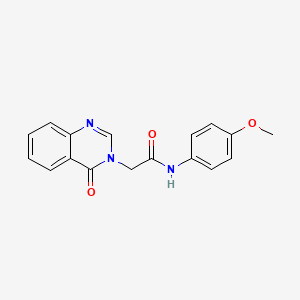
N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Descripción general
Descripción
N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as MOQA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MOQA is a quinazoline derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood, but it has been suggested that it may act through multiple pathways. N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It has also been shown to activate the p53 pathway, leading to apoptosis in cancer cells. N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to induce apoptosis in cancer cells, leading to tumor regression. In addition, N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the replication of viruses, leading to the suppression of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been found to exhibit a range of biological activities. However, there are also limitations to its use in lab experiments. N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to have low solubility in aqueous solutions, which can make it difficult to use in some assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of interest is the development of N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, which could lead to the development of more targeted therapies. In addition, there is potential for the use of N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in combination with other drugs to enhance its therapeutic effects. Overall, N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a promising compound with potential applications in the treatment of a range of diseases.
Métodos De Síntesis
N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can be synthesized by the reaction of 4-methoxyaniline with 2-chloroacetyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-aminobenzamide. The final product is obtained through purification by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been the subject of numerous studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-(4-methoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to possess antiviral activity against a range of viruses, including influenza virus and herpes simplex virus.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-13-8-6-12(7-9-13)19-16(21)10-20-11-18-15-5-3-2-4-14(15)17(20)22/h2-9,11H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRMBQLYQMAXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148374 | |
| Record name | 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108086-40-4 | |
| Record name | 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108086404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



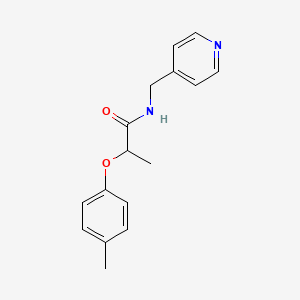
![3-(2-phenoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586740.png)
![4-fluoro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5586741.png)
![N-methyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5586746.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5586751.png)
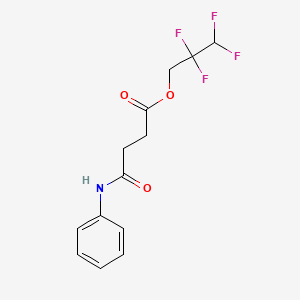
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5586769.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5586777.png)
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5586791.png)
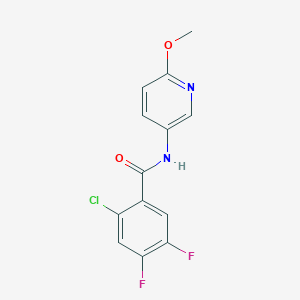
![2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5586799.png)
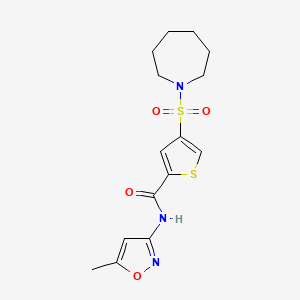
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5586810.png)
![N'-[2-(allyloxy)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5586818.png)